molecular formula C22H12F2N4O2 B2737532 6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-37-2

6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2737532
CAS RN: 901021-37-2
M. Wt: 402.361
InChI Key: KUHXRZMIZABSKW-UHFFFAOYSA-N
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Description

The compound “6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains several functional groups and aromatic rings, including a pyrazoloquinoline core, fluorophenyl groups, and a nitrophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different functional groups and building up the complex structure. The synthesis could involve the use of coupling agents for bioconjugation and functionalization . The exact synthesis process would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with fluorophenyl and nitrophenyl groups attached. The presence of these groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, it could participate in defluorinative annulation reactions . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could influence its reactivity and stability. The nitro group could also confer specific properties .

Scientific Research Applications

Photophysical Properties and Fluorescence Applications

  • Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores : Studies have synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties to explore their photophysical behaviors. These compounds exhibit dual emissions, including normal emission and ESIPT emission, with a large Stokes’ shift in solvents of different polarities. Their thermal stability and characterization suggest applications in designing fluorescent materials with specific photophysical properties (Padalkar & Sekar, 2014).

  • Fluorochrome Design for Sensitive and Selective Sensing : A novel fluorochrome combining quinoline and benzimidazole fluorophores has been developed for highly sensitive and selective sensing of picric acid (PA) over other nitroaromatics. This fluorochrome's rapid response and environmental compatibility make it suitable for quantitative determination in real water samples and as a functional sensor for PA (Jiang et al., 2019).

Synthesis and Chemical Transformations

  • Synthesis of Pyrazolo[3,4-c]quinoline Derivatives : Research detailing the synthesis of pyrazoloquinoline derivatives through various chemical reactions highlights the versatility of these compounds in organic synthesis. These studies contribute to the development of new materials and molecules with potential applications in medicinal chemistry and material science (Nagarajan & Shah, 1992).

Antimicrobial and Anticancer Activities

  • Antimycobacterial and Toxicological Evaluation : Novel derivatives of quinoline, including those with substitutions similar to the queried compound, have been synthesized and evaluated for antimycobacterial activities. Such studies indicate the potential use of pyrazoloquinoline derivatives in developing new antimicrobial agents (Dinakaran et al., 2008).

Optical and Electroluminescent Properties

  • Design of Brightly Emissive Molecular Sensors : Derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been explored for constructing brightly fluorescent molecular sensors. These studies demonstrate the compound's utility in designing sensors with strong analyte-induced fluorescence enhancement (Rurack et al., 2002).

properties

IUPAC Name

6-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F2N4O2/c23-14-9-7-13(8-10-14)20-18-12-25-21-17(5-2-6-19(21)24)22(18)27(26-20)15-3-1-4-16(11-15)28(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHXRZMIZABSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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